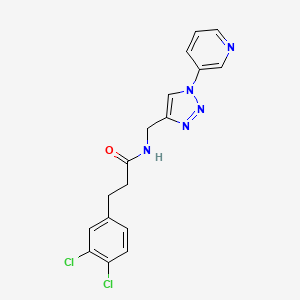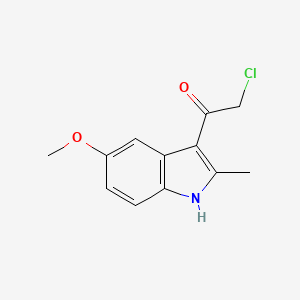
CID 91194923
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 91194923 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as JQ1, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function in Cells
CID systems are pivotal for reversible and spatiotemporal control over protein function within cells, offering a powerful approach to study biological processes inaccessible by traditional genetic interference methods. These systems enable precise control over signal transductions and have been expanded to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Induced Pluripotent Stem Cell-Derived T Cell Therapy
CID has been applied to enhance the safety of regenerative medicine, particularly in induced pluripotent stem cell (iPSC)-derived therapies. Introducing inducible caspase-9 (iC9) into iPSCs allows for controlled elimination of cells, addressing tumorigenic potential concerns. This has been exemplified in rejuvenated cytotoxic T lymphocyte therapy models (Ando et al., 2015).
Haploidentical Stem Cell Transplantation
In haploidentical stem cell transplantation, CID systems have been utilized to mitigate graft-versus-host disease (GVHD) through inducible caspase-9 expressing T cells, demonstrating their potential to selectively eliminate alloreactive T cells while preserving beneficial immune responses (Zhou et al., 2015).
Studying Protein Folding
CIDNP (Chemically Induced Dynamic Nuclear Polarization) techniques have been employed to study protein folding by probing the solvent-accessibility of amino acids, providing insight into the structural and kinetic information of folding intermediates and partially folded states of proteins (Mok & Hore, 2004).
Manipulating Cell Signaling
CID techniques have played a crucial role in resolving complex problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Recent advancements have increased the specificity and provided novel substrates for orthogonal manipulations of multiple cellular systems (DeRose, Miyamoto, & Inoue, 2013).
Clustering of Single-Cell RNA-Seq Data
CIDR (Clustering through Imputation and Dimensionality Reduction) represents an advancement in analyzing single-cell RNA-seq data by alleviating the impact of dropouts, improving clustering accuracy, and facilitating the detection and interpretation of cellular heterogeneity (Lin, Troup, & Ho, 2016).
properties
InChI |
InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h3,8-9H,1,4-7H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQZWCXLFMEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91194923 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)



